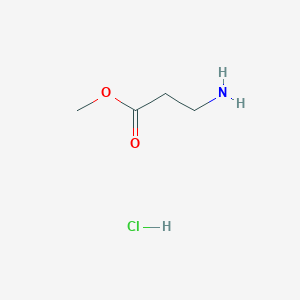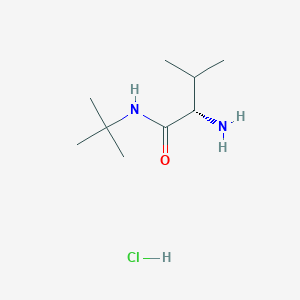
(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide
Description
L-phenylalanine 2-naphthylamide is an L-phenylalanine derivative that is the amide obtained by formal condensation of the carboxy group of L-phenylalanine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, an amino acid amide and a L-phenylalanine derivative.
Properties
IUPAC Name |
(2S)-2-amino-N-naphthalen-2-yl-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOLUWPVABJBKU-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995279 | |
| Record name | 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740-57-8 | |
| Record name | Phenylalanine β-naphthylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=740-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine-beta-naphthylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Phenylalanine-beta-naphthylamide primarily used for in research?
A1: Phenylalanine-beta-naphthylamide (also known as (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide) is primarily utilized as a substrate to assess the activity of specific enzymes, particularly in the context of lysosomal function and bacterial identification. [, , , , ]
Q2: How does Phenylalanine-beta-naphthylamide interact with enzymes?
A2: Phenylalanine-beta-naphthylamide acts as a substrate for enzymes like certain cathepsins and aminopeptidases. These enzymes cleave the amide bond between phenylalanine and beta-naphthylamine. The release of beta-naphthylamine can be measured spectrophotometrically, providing an indication of enzyme activity. [, ]
Q3: Is Phenylalanine-beta-naphthylamide specific to a single enzyme?
A3: No, Phenylalanine-beta-naphthylamide is not highly specific. It can be hydrolyzed by multiple enzymes, including trypsin, certain cathepsins, and aminopeptidases. This lack of absolute specificity necessitates careful experimental design and controls to ensure accurate interpretation of results. [, , ]
Q4: Why is the incubation environment important when using Phenylalanine-beta-naphthylamide in bacterial identification?
A4: Research has shown that the presence of oxygen can inhibit the activity of some enzymes that hydrolyze Phenylalanine-beta-naphthylamide. In a study using the RapID-ANA II system for identifying Clostridium difficile, significantly lower enzyme activity was observed in aerobic environments compared to anaerobic or low-CO2 anaerobic conditions. This finding highlights the importance of using appropriate anaerobic conditions when employing Phenylalanine-beta-naphthylamide for identifying anaerobic bacteria. []
Q5: How is Phenylalanine-beta-naphthylamide used in studying lysosomes?
A5: Phenylalanine-beta-naphthylamide, in conjunction with glycyl-L-phenylalanine-beta-naphthylamide (GPN), is used to investigate lysosomal function. GPN induces osmotic swelling and lysis of lysosomes, releasing their contents, including calcium. Researchers can then assess the impact of lysosomal content release on various cellular processes, such as autophagy. [, ]
Q6: Are there any known structural analogs of Phenylalanine-beta-naphthylamide that offer different properties?
A6: Yes, a structural analog, N alpha-Benzyloxycarbonyl-p-guanidino-L-phenylalanine beta-naphthylamide (Z-GPA-beta NA), has been synthesized and studied for its interaction with trypsin and related enzymes. Research suggests that the benzene ring in the side chain of Z-GPA-beta NA contributes to its binding affinity to trypsin. This highlights the potential for modifying the structure of Phenylalanine-beta-naphthylamide to alter its specificity and binding properties. []
Q7: Has Phenylalanine-beta-naphthylamide been used in studying lipid rafts?
A7: Yes, research indicates that Phenylalanine-beta-naphthylamide, along with bafilomycin A1, can inhibit the formation of lipid raft redox signaling platforms induced by Fas ligand in coronary arterial endothelial cells. This suggests a potential role of lysosomal vesicles in the formation of these platforms and highlights the use of Phenylalanine-beta-naphthylamide in studying cellular signaling pathways. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















